1H-1,3-苯并咪唑-6-甲酰胺,N-(3-氟苯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

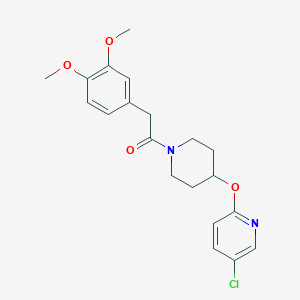

“1H-1,3-Benzimidazole-6-carboxamide, N-(3-fluorophenyl)-” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

While specific synthesis methods for “1H-1,3-Benzimidazole-6-carboxamide, N-(3-fluorophenyl)-” were not found, benzimidazole derivatives in general can be synthesized in a multistep process . For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Molecular Structure Analysis

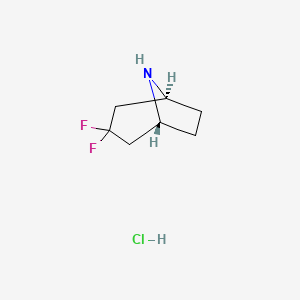

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

科学研究应用

合成和抗菌活性

- 1H-苯并咪唑-甲酰胺的某些衍生物表现出显着的抗菌活性。例如,Göker 等人(2001 年)合成了对白色念珠菌表现出有希望的活性的衍生物 (Göker et al., 2001)。

- Sindhe 等人(2016 年)的另一项研究合成了 N-(5,6-二甲基-1H-苯并咪唑-2-基)取代的甲酰胺,并报告了显着的抗菌和抗氧化活性 (Sindhe et al., 2016)。

- Özden 等人(2011 年)探索了新型 1H-苯并咪唑-2-甲酰胺衍生物的合成,发现它们对细菌的活性高于真菌 (Özden et al., 2011)。

聚(ADP-核糖)聚合酶抑制

- Penning 等人(2010 年)开发了苯并咪唑甲酰胺衍生物作为聚(ADP-核糖)聚合酶(PARP)的有效抑制剂,在癌症治疗中显示出显着的潜力 (Penning et al., 2010)。

结构表征和抗结核应用

- Richter 等人(2022 年)对苯并咪唑类似物的晶体结构和抗分枝杆菌特性进行了研究,表明其在抗结核药物开发中的潜在应用 (Richter et al., 2022)。

细胞毒性和抗氧化活性

- Kolanpaka 和 Gade(2015 年)探索了某些苯并咪唑衍生物的细胞毒性和抗氧化特性,表明它们在开发癌症治疗中的潜力 (Kolanpaka & Gade, 2015)。

合成和生物活性

- Patil 等人(2015 年)合成了具有有希望的抗菌活性的新型苯并咪唑衍生物,突出了它们在解决细菌感染中的潜力 (Patil et al., 2015)。

作用机制

Target of Action

Similar compounds have been found to interact with enzymes of the aldh1a subfamily of aldehyde dehydrogenases . ALDH1A2, in particular, is the primary retinoic acid (RA)-synthesizing enzyme in mammalian spermatogenesis .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds that target aldh1a2 are known to regulate retinoic acid (ra) signaling , which plays a crucial role in cellular growth, differentiation, and homeostasis.

Pharmacokinetics

In silico adme properties of similar compounds have shown good oral absorption and moderate blood-brain barrier permeability .

Result of Action

Compounds that regulate ra signaling can have profound effects on cellular growth and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

生化分析

Biochemical Properties

It is anticipated that it interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is anticipated that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide within cells and tissues are not well-characterized. It is hypothesized that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOJLSCVNZOND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)